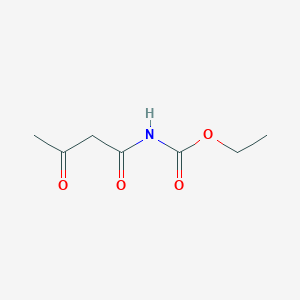

Ethyl (3-oxobutanoyl)carbamate

Vue d'ensemble

Description

Ethyl (3-oxobutanoyl)carbamate, also known as Ethyl Carbamate, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It has a molecular formula of C7H11NO4 and a molar mass of 173.17 .

Synthesis Analysis

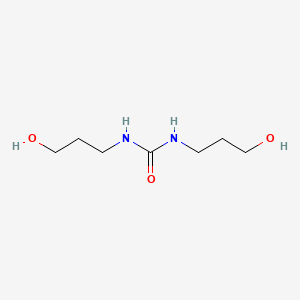

This compound can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Other methods include the use of Si (OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

Molecular Structure Analysis

The molecular structure of this compound consists of an ester of carbamic acid . It is formed from the reaction of urea with ethanol .

Chemical Reactions Analysis

The key reaction for this compound formation in wine is between urea and ethanol . Arginine, usually one of the most abundant yeast available amino acids in grape juice, is taken up by wine yeast as a nutrient and may be metabolized yielding urea if present in excess amounts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Carcinogenicity and Toxicity Studies :

- Ethyl carbamate has been assessed for its carcinogenicity and found to be a potential carcinogen, classified as Group 2A by the International Agency for Research on Cancer (IARC) (Baan et al., 2007).

- It is present in fermented food products and alcoholic beverages and has been linked to potential health risks, including neurological disorders (Gowd et al., 2018).

Analytical Detection and Quantification :

- Surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages. This method utilizes silver-coated gold nanoparticle colloids as SERS amplifiers, providing high sensitivity for detection (Yang et al., 2013).

Mitigation Strategies in Food and Beverages :

- Various strategies have been developed to mitigate ethyl carbamate in food products, including physical, chemical, enzymatic, and genetic engineering methods. Natural products are also suggested for protection against its toxicity (Gowd et al., 2018).

Formation Mechanisms and Prevention in Alcoholic Beverages :

- Research has focused on understanding the formation of ethyl carbamate in alcoholic beverages and developing measures to eliminate it. This includes traditional methods and new technologies at both laboratory and industrial scales (Zhao et al., 2013).

Chemical Synthesis Applications :

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl carbamate, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, demonstrating its utility in organic synthesis (Honey et al., 2012).

Effects on Biological Systems :

- Ethyl carbamate has been studied for its effects on oxidative phosphorylation and other metabolic pathways in biological systems, indicating its impact on cell viability and health risks (Lee, 1960).

Development of Sensitive Detection Methods :

- Innovations in immunoassay techniques have improved the sensitivity of detecting ethyl carbamate in food samples, such as in wine. These advances allow for more effective monitoring of its residues and potential risk assessment (Fu et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the potential health risks associated with Ethyl (3-oxobutanoyl)carbamate, future research could focus on methods to minimize its content in food and beverages . These approaches could include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Propriétés

IUPAC Name |

ethyl N-(3-oxobutanoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-12-7(11)8-6(10)4-5(2)9/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKYFDJHFHNAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342537 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7190-58-1 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

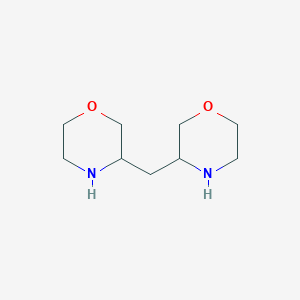

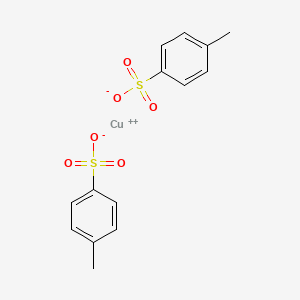

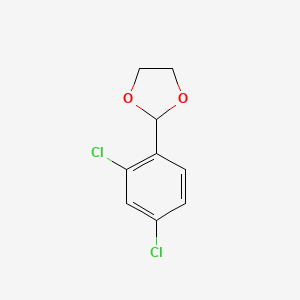

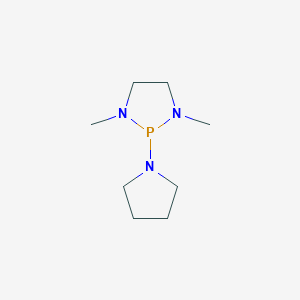

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)